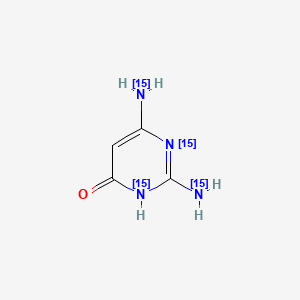

2,4-Diamino-6-hydroxypyrimidine-15N4

Description

Historical Context and Discovery of Pyrimidine Derivatives

Pyrimidine chemistry traces its origins to 19th-century investigations into heterocyclic compounds. The foundational work of Adolf Pinner in 1884 established systematic methods for synthesizing pyrimidine derivatives through condensation reactions between ethyl acetoacetate and amidines. Notably, Marcellin Berthelot and Louis Henry synthesized barbituric acid in 1879 by reacting urea with malonic acid under phosphoryl chloride catalysis, marking the first laboratory preparation of a functionalized pyrimidine. These early efforts laid the groundwork for understanding pyrimidine reactivity, particularly the electron-deficient nature of the ring that facilitates nucleophilic substitutions at positions 2, 4, and 6.

The structural elucidation of nucleic acid bases in the early 20th century—including cytosine, thymine, and uracil—revealed pyrimidines as central components of genetic material. This discovery spurred synthetic efforts to modify pyrimidine scaffolds for biochemical studies, culminating in modern labeled analogs like 2,4-diamino-6-hydroxypyrimidine-15N4.

Significance of Isotopic Labeling in Biochemical Research

Isotopic labeling revolutionized metabolic studies by enabling real-time tracking of molecular transformations. Nitrogen-15 (15N), a stable isotope with a natural abundance of 0.37%, provides distinct advantages:

In pyrimidine research, 15N labeling allows mapping of nitrogen incorporation during de novo biosynthesis and salvage pathways. For example, carbamoyl phosphate synthetase II (CPS II), the rate-limiting enzyme in pyrimidine biosynthesis, incorporates glutamine-derived 15N into the pyrimidine ring.

Role of 15N4 Labeling in Metabolic Tracer Studies

2,4-Diamino-6-hydroxypyrimidine-15N4 serves as a strategic tracer due to its four labeled nitrogen atoms, which illuminate multiple metabolic nodes:

Biosynthetic Pathways :

The de novo pyrimidine pathway (Fig. 1) begins with CPS II catalyzing 15N incorporation from glutamine into carbamoyl phosphate. Subsequent steps—aspartate transcarbamoylation, dihydroorotate formation, and oxidation—propagate the label into orotate and ultimately uridine monophosphate (UMP).Table 1 : Key Enzymes in 15N-Labeled Pyrimidine Biosynthesis

Enzyme Function 15N Incorporation Site Carbamoyl phosphate synthetase II Generates carbamoyl phosphate N3 position of pyrimidine ring Aspartate transcarbamoylase Transfers carbamoyl group to aspartate N1 position via carbamoyl aspartate Dihydroorotate dehydrogenase Oxidizes dihydroorotate to orotate Maintains 15N in ring structure Catabolic Tracking :

Pyrimidine catabolism converts 15N4-labeled compounds into β-alanine-15N and β-aminoisobutyrate-15N, which enter the citric acid cycle. Mass spectrometry can distinguish these metabolites from endogenous pools, enabling precise flux analysis.

Overview of Research Applications in Enzyme Inhibition

The 15N4 label enhances studies of pyrimidine-targeting enzymes through two primary mechanisms:

Binding Affinity Analysis :

Isotopic substitution alters vibrational frequencies, detectable via infrared spectroscopy, to assess how enzyme active sites interact with pyrimidine substrates. For instance, dihydroorotate dehydrogenase (DHODH) shows reduced Km values when binding 15N4-labeled dihydroorotate, suggesting tighter coordination with the labeled nitrogen atoms.Isotope Effect Studies :

Kinetic isotope effects (KIEs) arising from 15N substitution reveal rate-limiting steps in enzymatic reactions. In orotate phosphoribosyltransferase (OPRT), 15N labeling at N1 increases the activation energy for ribosyl transfer, indicating this nitrogen participates in transition-state stabilization.

Structural Insights : X-ray crystallography of thymidylate synthase complexed with 15N4-labeled 2,4-diamino-6-hydroxypyrimidine demonstrates how the enzyme positions the labeled nitrogens for methyl transfer to deoxyuridine monophosphate (dUMP). The 15N labels act as spectroscopic markers in solid-state NMR, resolving hydrogen-bonding networks between the inhibitor and catalytic residues.

Properties

Molecular Formula |

C4H6N4O |

|---|---|

Molecular Weight |

130.09 g/mol |

IUPAC Name |

2,4-bis(15N)(azanyl)-(1,3-15N2)1H-pyrimidin-6-one |

InChI |

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)/i5+1,6+1,7+1,8+1 |

InChI Key |

SWELIMKTDYHAOY-WKHKRNGSSA-N |

Isomeric SMILES |

C1=C([15N]=C([15NH]C1=O)[15NH2])[15NH2] |

Canonical SMILES |

C1=C(N=C(NC1=O)N)N |

Origin of Product |

United States |

Preparation Methods

Condensation of Guanidine Nitrate and Ethyl Cyanoacetate

The most established method involves the condensation of guanidine nitrate with ethyl cyanoacetate in the presence of sodium methoxide in methanol, followed by acid-base workup to isolate the product.

- Reaction Conditions:

- Stage 1: Guanidine nitrate + ethyl 2-cyanoacetate + sodium methoxide in methanol, reflux for 4 hours

- Stage 2: Adjust pH to 9 with hydrochloric acid in water, then to pH 7 with acetic acid, cool to 5-10°C, filter and dry

- Yield: Approximately 95%

- Purity: Up to 99.1%

- Notes: This method is scalable and provides high purity product suitable for further labeling with ^15N if ^15N-guanidine nitrate is used.

Alternative Synthesis via 6-Chloro-2,4-diaminopyrimidine Intermediate

Another route starts from ethyl cyanoacetate and guanidine to form 2,6-diamino-4-hydroxypyrimidine, which is then chlorinated using phosphorus oxychloride to yield 6-chloro-2,4-diaminopyrimidine. Subsequent substitution and purification steps yield the target compound.

- Key Steps:

- Condensation of ethyl cyanoacetate with guanidine to form 2,6-diamino-4-hydroxypyrimidine

- Chlorination with POCl3 at 90-110°C for 4-8 hours to form 6-chloro derivative

- Quenching with alcohol (ethanol preferred), filtration, and neutralization with ammonia water

- Extraction and concentration to obtain 2,4-diamino-6-chloropyrimidine, which can be converted to the hydroxypyrimidine by hydrolysis

- Yield: Around 75-95% depending on step and optimization

- Advantages: Allows for recovery and recycling of reagents and byproducts, suitable for industrial scale.

Preparation of 2,4-Diamino-6-hydroxy-5-formamidopyrimidine (Related Compound)

A closely related compound, 2,4-diamino-6-hydroxy-5-formamidopyrimidine, can be synthesized from 2,4-diamino-5-nitroso-6-hydroxypyrimidine via acylation in formamide and water, catalyzed by sulfur-containing salts (e.g., sodium thiosulfate).

- Catalysts: Sodium metabisulfite, sodium dithionite, sodium sulfite, sodium thiosulfate (10-15% by weight)

- Reaction Ratios: Nitrosopyrimidine : formamide : water = 1 : 3-6 : 3-15 (molar)

- Process:

- Heating nitrosopyrimidine with catalyst in formamide/water mixture

- Ammonia and CO2 byproducts absorbed or collected for reuse

- Cooling, crystallization, filtration, and drying to isolate product

- Benefits: High safety, reduced waste, excellent atom economy.

Considerations for Isotope Labeling (^15N4)

To prepare 2,4-Diamino-6-hydroxypyrimidine-15N4 , the same synthetic routes are used, substituting natural nitrogen sources with ^15N-enriched reagents:

- Use ^15N-labeled guanidine nitrate or ^15N-labeled ammonia

- Maintain identical reaction conditions to preserve isotopic integrity

- Purification steps remain the same, ensuring high isotopic purity and chemical purity

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Condensation of guanidine nitrate and ethyl cyanoacetate | Guanidine nitrate (^15N-labeled for isotope), ethyl cyanoacetate | Sodium methoxide, methanol | Reflux 4 h; pH adjustment | ~95% | High purity, scalable |

| Chlorination route via 6-chloro-2,4-diaminopyrimidine | Ethyl cyanoacetate, guanidine | POCl3, ethanol, ammonia water | 90-110°C 4-8 h; quench and neutralize | 75-95% | Industrially viable, reagent recycling |

| Acylation of nitrosopyrimidine to form formamidopyrimidine | 2,4-diamino-5-nitroso-6-hydroxypyrimidine | Formamide, water, sodium thiosulfate | Heating with catalyst, crystallization | High | Low waste, atom efficient |

Research Results and Optimization Notes

- The condensation method is favored for laboratory synthesis due to simplicity and high yield.

- The chlorination and substitution route is more suited for industrial scale due to reagent recycling and process control.

- Catalyst choice in acylation reactions significantly affects yield and waste reduction.

- Isotope labeling requires careful selection of ^15N sources to maintain isotopic purity.

- Reaction pH control and temperature are critical for maximizing yield and purity.

- Purification often involves crystallization, filtration, and drying under controlled temperature.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: Halogenation and subsequent substitution reactions are common, leading to various substituted pyrimidine derivatives

Common Reagents and Conditions

Oxidation: Sodium nitrite in acidic conditions.

Reduction: Hydrogenation using palladium on carbon.

Substitution: N-Iodosuccinimide for iodination, followed by Suzuki coupling reactions with phenylboronic acids.

Major Products

The major products formed from these reactions include 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives and other substituted pyrimidines .

Scientific Research Applications

2,4-Diamino-6-hydroxypyrimidine-15N4 has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various pyrimidine derivatives.

Biology: Acts as an inhibitor of GTP cyclohydrolase I, making it useful in studying the biosynthesis of tetrahydrobiopterin.

Industry: Used as a corrosion inhibitor for mild steel in acidic environments.

Mechanism of Action

2,4-Diamino-6-hydroxypyrimidine-15N4 inhibits GTP cyclohydrolase I by interacting with the GTP cyclohydrolase I feedback regulatory protein. This interaction prevents the enzyme from catalyzing the conversion of GTP to dihydroneopterin triphosphate, thereby blocking the biosynthesis of tetrahydrobiopterin. The inhibition is reversible by L-phenylalanine, which competes with the inhibitor for binding to the regulatory protein .

Comparison with Similar Compounds

Structural and Functional Differences

6-Chloro-4-hydroxypyrimidine (CAS: 4765-77-9)

- Substituents : Chloro group at position 6, hydroxyl group at position 3.

- Key Properties: The chloro group enhances electrophilicity, making it reactive in nucleophilic substitution reactions. Used as a precursor in pharmaceutical and agrochemical syntheses (e.g., coupling reactions). Lower solubility in polar solvents compared to amino-substituted analogs due to reduced hydrogen-bonding capacity.

2-Azido-6-methylpyrimidin-4-one-15N

- Substituents : Azido group at position 2, methyl group at position 6, and one 15N label.

- Key Properties: The azido group enables click chemistry applications (e.g., cycloadditions). Single 15N label limits isotopic tracing to specific nitrogen atoms, unlike the quad-labeling in 2,4-diamino-6-hydroxypyrimidine-15N4. Methyl group increases hydrophobicity, affecting solubility and reactivity .

2,4-Diamino-6-hydroxypyrimidine-15N4

- Substituents: Amino groups at positions 2 and 4, hydroxyl group at position 6, four 15N labels.

- Key Properties: Amino groups enhance hydrogen bonding and solubility in aqueous media. 15N4 labeling allows precise tracking of nitrogen in metabolic pathways (e.g., nitric oxide synthesis from arginine, as in macrophage studies ). Acts as a stable intermediate in synthesizing heterocyclic compounds, such as coumarin-pyrimidine hybrids .

Comparative Data Table

| Compound Name | Substituents | Isotopic Label | CAS | Key Applications | Reactivity Highlights |

|---|---|---|---|---|---|

| 2,4-Diamino-6-hydroxypyrimidine-15N4 | 2,4-diamino, 6-hydroxy | 15N4 | N/A | Isotopic tracing, biochemical studies | High solubility, H-bond donor sites |

| 6-Chloro-4-hydroxypyrimidine | 6-chloro, 4-hydroxy | None | 4765-77-9 | Nucleophilic substitution reactions | Electrophilic C6 site |

| 2-Azido-6-methylpyrimidin-4-one-15N | 2-azido, 6-methyl | 15N (single) | N/A | Click chemistry, intermediates | Azido group enables cycloadditions |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₄ with high isotopic purity?

- Methodological Answer : Synthesis requires using isotopically labeled precursors (e.g., ¹⁵N-enriched ammonia or urea) under controlled reaction conditions. For example, a green synthesis approach using catalysts like CdFe₂(C₄H₄O₆)₃·5H₂O (reported for analogous pyrimidines) can minimize side reactions and improve yield . Post-synthesis purification via recrystallization or column chromatography is essential to remove unlabeled impurities. Isotopic purity (>98%) should be confirmed via mass spectrometry (MS) or ¹⁵N-NMR.

Q. How can researchers validate the structural integrity and isotopic labeling of 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₄?

- Methodological Answer :

- ¹⁵N-NMR : Detect chemical shifts specific to ¹⁵N nuclei (e.g., δ ~80–120 ppm for amino groups) .

- High-Resolution MS : Compare observed molecular ion peaks ([M+H]⁺) with theoretical m/z values (accounting for ¹⁵N substitution).

- Elemental Analysis : Confirm nitrogen content matches the isotopic labeling ratio.

- FT-IR : Verify functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, C=O/C=N vibrations at ~1650 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in metabolic tracing data when using 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₄?

- Methodological Answer : Contradictions in isotopic enrichment data (e.g., inconsistent ¹⁵N incorporation in metabolic pathways) may arise from:

- Sample Heterogeneity : Use microsampling techniques (e.g., laser-capture microdissection) to isolate specific cell populations .

- Analytical Variability : Cross-validate results with orthogonal methods (e.g., LC-MS/MS and MALDI-TOF) .

- Biological Replicates : Include ≥3 replicates to distinguish technical noise from true biological variation. Statistical tools like ANOVA or Bayesian modeling can quantify uncertainty .

Q. How does the isotopic labeling of 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₄ influence its stability in aqueous solutions?

- Methodological Answer : Stability studies should assess:

- pH-Dependent Degradation : Monitor decomposition via HPLC under varying pH (e.g., 2–10). For example, hydroxyl groups may protonate/deprotonate, altering solubility and reactivity .

- Temperature Effects : Accelerated stability testing (40–60°C) predicts shelf-life under standard lab conditions.

- Light Sensitivity : UV-Vis spectroscopy can detect photodegradation products (e.g., nitroso derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.